8-(1-Butoxyvinyl)-1,2-dihydronaphthalene
Description
1,2-Dihydronaphthalene derivatives are partially hydrogenated naphthalene compounds characterized by a fused bicyclic structure with one aromatic and one non-aromatic ring. These compounds serve as critical intermediates in organic synthesis, pharmaceuticals, and materials science. Notably, 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) is a well-studied derivative due to its role in wine aroma chemistry, contributing "kerosene" or "petrol" notes in aged Riesling wines .
Properties
Molecular Formula |
C16H20O |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
8-(1-butoxyethenyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C16H20O/c1-3-4-12-17-13(2)15-11-7-9-14-8-5-6-10-16(14)15/h5,7-9,11H,2-4,6,10,12H2,1H3 |
InChI Key |
XLMQVCJGTOTXRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=C)C1=CC=CC2=C1CCC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-(1-Butoxyvinyl)-1,2-dihydronaphthalene involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Butoxyvinyl Group: The butoxyvinyl group can be introduced through a nucleophilic substitution reaction involving butyl bromide and a suitable vinyl precursor.
Cyclization: The intermediate product undergoes cyclization to form the dihydronaphthalene core.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs. This can include the use of catalysts, temperature control, and solvent selection to achieve efficient synthesis.
Chemical Reactions Analysis
8-(1-Butoxyvinyl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The butoxyvinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times to achieve the desired products.
Scientific Research Applications
8-(1-Butoxyvinyl)-1,2-dihydronaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-(1-Butoxyvinyl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. Research is ongoing to elucidate these mechanisms and optimize the compound’s efficacy and safety.
Comparison with Similar Compounds
Comparative Analysis of 1,2-Dihydronaphthalene Analogues
Structural Isomerism: 1,2- vs. 1,4-Dihydronaphthalenes
The position of hydrogenation significantly influences reactivity and stability:
- 1,2-Dihydronaphthalenes (e.g., TDN):
- Exhibit a half-chair conformation in the cyclohexa-1,3-diene ring, as observed in crystal structures .
- Thermodynamic data reveal an ionization energy (IE) of 8.14 eV, indicating moderate stability under oxidative conditions .
- Prone to dehydrogenation under thermal stress (e.g., conversion to naphthalene at 230°C under hydrogen blankets) .
- 1,4-Dihydronaphthalenes: Less thermodynamically stable than 1,2-isomers, with isomerization favoring 1,2-dihydronaphthalene under catalytic conditions (e.g., using non-ionic base catalysts) . Higher reactivity in enzymatic oxidation by Pseudomonas putida strains, yielding cis-dihydrodiols via dioxygenase pathways .
Table 1: Key Structural and Thermodynamic Comparisons
Cobalt-Catalyzed Pathways
CoIII–carbene radical intermediates enable enantioselective synthesis of 1,2-dihydronaphthalenes via two competing pathways:
Table 3: Aroma Compounds in Wine
| Compound | Aroma Profile | Precursor Source |
|---|---|---|
| TDN | Kerosene, petrol | Carotenoids |
| Vitispirane | Woody, camphor | Not specified |
| β-Damascenone | Floral, apple sauce | Carotenoids |
Stability and Reactivity in Industrial Contexts
1,2-Dihydronaphthalene derivatives exhibit variable stability under industrial conditions:
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